molecular formula C7H4BrFO2 B104280 5-Bromo-6-fluorobenzo[d][1,3]dioxole CAS No. 94670-75-4

5-Bromo-6-fluorobenzo[d][1,3]dioxole

Cat. No.: B104280
CAS No.: 94670-75-4
M. Wt: 219.01 g/mol
InChI Key: DDBULQVCBPPQPN-UHFFFAOYSA-N
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Description

5-Bromo-6-fluorobenzo[d][1,3]dioxole is an organic compound with the molecular formula C7H4BrFO2 and a molecular weight of 219.01 g/mol It is a derivative of benzo[d][1,3]dioxole, featuring bromine and fluorine substituents at the 5 and 6 positions, respectively

Scientific Research Applications

5-Bromo-6-fluorobenzo[d][1,3]dioxole has several scientific research applications:

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust or fumes, and rinsing cautiously with water for several minutes in case of eye contact .

Future Directions

Given its unique structure and wide range of applications, 5-Bromo-6-fluorobenzo[d][1,3]dioxole is likely to continue being a subject of scientific research. Its use in the synthesis of metal–organic frameworks suggests potential applications in material science and other fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-fluorobenzo[d][1,3]dioxole typically involves the halogenation of benzo[d][1,3]dioxole derivatives. One common method is the bromination of 6-fluorobenzo[d][1,3]dioxole using bromine or a bromine source under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-fluorobenzo[d][1,3]dioxole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in non-polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy derivatives, while oxidation with potassium permanganate can produce carboxylic acid derivatives.

Mechanism of Action

The mechanism of action of 5-Bromo-6-fluorobenzo[d][1,3]dioxole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2,2-difluoro-1,3-benzodioxole
  • 6-Bromo-5-fluoro-1,3-benzodioxole
  • 5-Chloro-6-fluoro-1,3-benzodioxole

Uniqueness

5-Bromo-6-fluorobenzo[d][1,3]dioxole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms enhances its reactivity and potential for forming diverse derivatives. Additionally, its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

5-bromo-6-fluoro-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBULQVCBPPQPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC(=C(C=C2O1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To N,N-dimethylformamide (25 mL) in a 50 mL flask was added 4-bromo-5-fluorobenzene-1,2-diol (2 g, 9.66 mmol), cesium carbonate (4.72 g, 14.49 mmol) and bromochloromethane (1.875 g, 14.49 mmol). The reaction mixture was allowed to stir at room temperature for 1 h and was then heated to an external temperature of 80° C. for 3 h. Upon cooling, the reaction mixture was diluted with Et2O (75 mL) and washed with water (50 mL) followed by a wash with saturated NaCl solution (50 mL). The organic layer was dried over MgSO4 and filtered. Concentration of the organic solution gave 5-bromo-6-fluorobenzo[d][1,3]dioxole as a light orange solid (1.8 g, 85%): 1H NMR (400 MHz, CDCl3) δ 6.94 (d, J=5.9 Hz, 1H), 6.67 (d, J=7.9 Hz, 1H), 6.00 (s, 2H); 19F NMR (376 MHz, CDCl3) δ −113.82 (s); ESIMS m/z 220 ([M+H]+), 218 ([M−H]−).
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
4.72 g
Type
reactant
Reaction Step One
Quantity
1.875 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step Two

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